
(R)-2-(tert-butoxycarbonyl(naphthalen-1-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Boc-1-Naphthylalanine is a chiral amino acid derivative It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the amino acid, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-Naphthylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-1-Naphthylalanine.
Protection of the Amino Group: The amino group of ®-1-Naphthylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain ®-N-Boc-1-Naphthylalanine in high purity.
Industrial Production Methods
Industrial production of ®-N-Boc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Boc-1-Naphthylalanine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring.
Deprotection: Free ®-1-Naphthylalanine.
Wissenschaftliche Forschungsanwendungen
®-N-Boc-1-Naphthylalanine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of ®-N-Boc-1-Naphthylalanine depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The naphthalene ring and Boc protecting group play crucial roles in stabilizing intermediates and transition states, thereby enhancing the selectivity and efficiency of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-Boc-1-Naphthylalanine: The enantiomer of ®-N-Boc-1-Naphthylalanine, used in similar applications but with opposite stereochemistry.
N-Boc-Phenylalanine: Another Boc-protected amino acid with a phenyl ring instead of a naphthalene ring.
N-Boc-Tryptophan: Contains an indole ring and is used in peptide synthesis.
Uniqueness
®-N-Boc-1-Naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high stereoselectivity and in the synthesis of complex molecules where the naphthalene ring can participate in π-π interactions and other non-covalent interactions.
Eigenschaften
Molekularformel |
C18H21NO4 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21) |
InChI-Schlüssel |
UIZCOZGJYCVXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
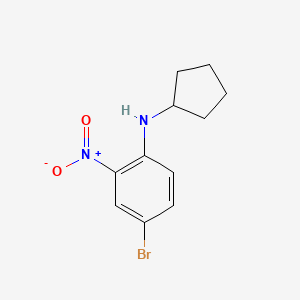

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)




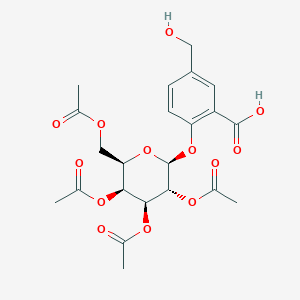
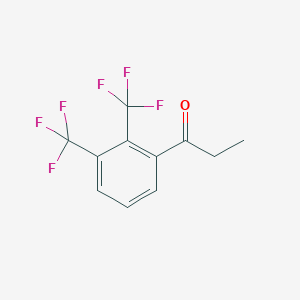
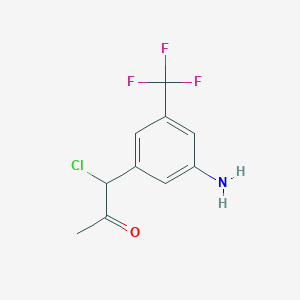
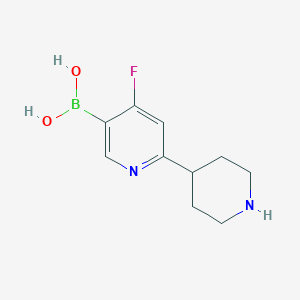
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
